3,3,4,5,5,5-Hexafluoropentan-2-one
Overview
Description
3,3,4,5,5,5-Hexafluoropentan-2-one is a fluorinated ketone with the molecular formula C5H4F6O. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,5,5,5-Hexafluoropentan-2-one typically involves the fluorination of pentan-2-one derivatives. One common method is the reaction of pentan-2-one with hexafluoropropylene oxide under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process is designed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3,4,5,5,5-Hexafluoropentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of hexafluoropentanoic acid.
Reduction: Formation of 3,3,4,5,5,5-Hexafluoropentan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,4,5,5,5-Hexafluoropentan-2-one has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3,4,5,5,5-Hexafluoropentan-2-one involves its interaction with various molecular targets. The compound’s fluorinated nature allows it to participate in unique interactions with enzymes and other biomolecules, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: Another fluorinated ketone with similar properties but different reactivity and applications.
3,3,4,5,5,5-Hexafluoro-2-pentanol: A related alcohol derivative with distinct chemical behavior and uses.
Uniqueness
3,3,4,5,5,5-Hexafluoropentan-2-one is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
Properties
IUPAC Name |
3,3,4,5,5,5-hexafluoropentan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6O/c1-2(12)4(7,8)3(6)5(9,10)11/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYIGFFINCTUHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(F)(F)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379336 | |
Record name | Methyl perfluoropropylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60249-67-4 | |
Record name | Methyl perfluoropropylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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